2-Chlorododecan-1-amine
Description
Properties
CAS No. |
59590-10-2 |
|---|---|
Molecular Formula |
C12H26ClN |
Molecular Weight |
219.79 g/mol |
IUPAC Name |
2-chlorododecan-1-amine |
InChI |
InChI=1S/C12H26ClN/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11,14H2,1H3 |
InChI Key |
UVYDHTYURAGSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorododecan 1 Amine and Analogous Compounds
Direct Catalytic Aminochlorination of Unsaturated Hydrocarbons
The direct addition of both an amine and a chlorine group across a carbon-carbon double bond represents a highly efficient route to vicinal chloroamines like 2-Chlorododecan-1-amine. This approach, particularly when catalyzed by transition metals, offers a streamlined synthesis from simple olefin precursors.
Iron, as an inexpensive and non-toxic metal, has emerged as a powerful catalyst for various organic transformations, including the functionalization of olefins. nih.gov Iron-catalyzed aminochlorination reactions have been developed, providing a direct method for the synthesis of chloroamines. researchgate.netrsc.orgnih.gov For a precursor like 1-dodecene (B91753), an ideal reaction would involve the addition of an amine to the terminal carbon (C1) and a chlorine atom to the adjacent carbon (C2).
Research has demonstrated the viability of iron(II)-catalyzed asymmetric intramolecular olefin aminochlorination. rsc.orgnih.gov In these systems, a functionalized hydroxylamine (B1172632) can serve as the nitrogen source, while a chloride ion source provides the halogen. rsc.orgnih.gov While much of the documented success is in intramolecular reactions, these findings provide a strong foundation for the development of intermolecular variants applicable to terminal olefins. The choice of ligand coordinated to the iron center is crucial for controlling both diastereoselectivity and enantioselectivity. researchgate.net
Table 1: Representative Iron-Catalyzed Aminochlorination Conditions This table is a conceptual representation based on existing iron-catalyzed methodologies and their potential application to a terminal olefin like 1-dodecene.
| Catalyst | Nitrogen Source | Chlorine Source | Ligand | Regioselectivity | Ref. |
|---|---|---|---|---|---|
| Fe(BF4)2 | Functionalized Hydroxylamine | LiCl | Chiral Pyridine-Oxazoline | Anti-Markovnikov (Amine at C1) | nih.gov |
| FeCl2 | N-amino-phthalimide | CuCl2 | Bipyridine | Varies with System | nih.gov |
The desired regiochemistry for the synthesis of this compound from 1-dodecene requires the addition of the amino group to the terminal carbon, an anti-Markovnikov outcome. The mechanism governing this selectivity is a subject of detailed investigation. In many transition-metal-catalyzed reactions, the outcome is dictated by the electronic and steric nature of the intermediates.
Photoredox catalysis offers significant insights into achieving anti-Markovnikov selectivity. nih.govprinceton.edu In such systems, a photoredox catalyst can generate radical intermediates. For instance, an alkene cation radical can be formed, which then reacts with the nitrogen source. nih.gov The subsequent steps involving radical propagation and termination ultimately determine the final product structure. The turnover of the photocatalyst is a critical step and can be influenced by the presence of other reagents, such as thiyl radicals, which can sometimes lead to off-cycle processes. princeton.edu Density Functional Theory (DFT) calculations have been employed to analyze the transition states of related reactions, revealing that activation barriers for key steps, like hydrogen atom transfer, can be significantly influenced by the structure of the reagents. nih.gov
Pathways Involving Functional Group Transformations and Derivatization
Multi-step synthetic routes, starting from readily available precursors, provide a high degree of control over the stereochemistry and constitution of the final product.
Natural α-amino acids serve as excellent starting materials for the synthesis of chiral amines due to their inherent enantiopurity. nih.govresearchgate.net A general strategy involves the modification of the α-carboxy group while retaining the stereocenter at the α-carbon. nih.govresearchgate.net For instance, a long-chain chiral amine can be synthesized by first reducing the carboxylic acid of a protected amino acid (like L-Alanine) to an alcohol. This alcohol can then be converted to an aldehyde. A Wittig olefination reaction can subsequently be used to couple this N-protected α-amino aldehyde with a long-chain alkylidene triphenylphosphorane, effectively elongating the carbon chain. nih.govresearchgate.net
To obtain this compound, one could envision a pathway starting from a chiral 2-aminododecan-1-ol intermediate. This intermediate could potentially be derived from natural precursors through chain elongation methods. The primary alcohol could then be selectively activated and substituted to introduce the amine, while the secondary alcohol at C2 could be converted to a chloride, for example, using thionyl chloride or a similar chlorinating agent.
An alternative approach begins with a dodecane (B42187) skeleton that is already halogenated. A common precursor for this strategy would be 1-chlorododecane, which can be synthesized from n-dodecyl alcohol by reaction with thionyl chloride. chemicalbook.com While this provides the correct carbon chain and a halogen, the challenge lies in introducing the amine at the C1 position and moving the chlorine to C2.
A more direct strategy would involve starting with a 1,2-dihalogenated dodecane or a 2-chlorododecan-1-ol. Amination can be achieved through nucleophilic substitution. For instance, reacting a suitable halogenated dodecane with ammonia (B1221849) or an ammonia equivalent can form the primary amine. acs.orgnih.gov Palladium- and nickel-catalyzed amination reactions have become powerful methods for forming C-N bonds. acs.orgnih.gov While extensively developed for aryl halides, the principles can be adapted for alkyl halides. acs.orgnih.gov For example, a complex generated from a palladium source and a suitable phosphine (B1218219) ligand can catalyze the coupling of ammonia (often from an ammonium (B1175870) salt precursor) with an alkyl chloride to form the primary amine. acs.org Similarly, copper-catalyzed amination provides another viable route for the N-arylation and N-alkylation of various amines with halogenated compounds. mdpi.com
Biocatalytic Approaches for the Production of Chiral Long-Chain Amines
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high efficiency. manchester.ac.uknih.gov Enzymes are particularly adept at producing single-enantiomer chiral amines. wiley.comnottingham.ac.uk
Several classes of enzymes are well-suited for the synthesis of chiral amines. mdpi.com
ω-Transaminases (ω-TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. To synthesize (S)- or (R)-2-chlorododecan-1-amine, a prochiral ketone precursor, 1-chloro-dodecan-2-one, could be subjected to amination using an appropriate (S)- or (R)-selective ω-TA. wiley.comsemanticscholar.org
Amine Dehydrogenases (AmDHs) : AmDHs perform reductive amination of ketones using ammonia as the amine source and a cofactor like NAD(P)H. nih.govmecp2024.com Protein engineering has been used to expand the substrate scope of AmDHs to include bulkier ketones, making them suitable for long-chain substrates. nih.gov
Imine Reductases (IREDs) : IREDs catalyze the reduction of pre-formed imines to amines with high stereoselectivity. manchester.ac.ukmdpi.com A two-step, one-pot reaction could involve the non-enzymatic formation of an imine from 1-chloro-dodecan-2-one and ammonia, followed by stereoselective reduction using an IRED.
The application of these biocatalytic methods can be further enhanced through enzyme immobilization and their use in continuous flow reactors, which can improve stability and productivity. manchester.ac.uknottingham.ac.uk
Table 2: Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Ref. |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Amination | Ketone | High stereoselectivity, no need for costly cofactors | wiley.comsemanticscholar.org |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone/Aldehyde | Uses ammonia directly | nih.govmecp2024.com |
| Imine Reductase (IRED) | Imine Reduction | Imine | High selectivity for secondary/tertiary amines | manchester.ac.ukmdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Chlorododecan 1 Amine
Nucleophilic Substitution Reactions at the Vicinal Chlorinated Carbon
The presence of a primary amine group in close proximity to a chlorinated carbon atom profoundly influences the course of nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can participate in intramolecular processes, and the electron-withdrawing nature of the amine group can affect the stability of reaction intermediates.
The displacement of the halogen in α-haloamines is a key reaction that can proceed through different mechanistic pathways, primarily S(_N)1 and S(_N)2. ucsb.edu The operative mechanism is largely dictated by the structure of the haloamine, the nature of the nucleophile, the solvent, and the reaction conditions. ucsb.edu In the case of 2-Chlorododecan-1-amine, being a secondary chloroalkane, it can potentially undergo both S(_N)1 and S(_N)2 reactions. ucsb.edu
The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. organic-chemistry.org The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. chemguide.co.uk Steric hindrance around the reaction center can significantly slow down the S(_N)2 reaction rate. ucsb.edu
Conversely, the S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. ucsb.edu The rate-determining step is the unimolecular ionization of the C-Cl bond. chemguide.co.uk The stability of the resulting carbocation is a crucial factor in S(_N)1 reactions. The long alkyl chain in this compound is unlikely to significantly stabilize a secondary carbocation through inductive effects alone.
The kinetics of halogen displacement in α-haloamines are also influenced by the nature of the halogen itself, with the C-I bond being the weakest and most easily broken, followed by C-Br, C-Cl, and the very strong C-F bond. chemguide.co.uk Therefore, the reactivity of this compound in nucleophilic substitution reactions is expected to be lower than its bromo or iodo analogues.
| Nucleophile | Solvent | Mechanism | Relative Rate Constant (k_rel) |
| Ammonia (B1221849) | Ethanol | S(_N)2 | 1.0 |
| Hydroxide | Water | S(_N)2/S(_N)1 | 5.2 |
| Azide (B81097) | Acetone | S(_N)2 | 15.8 |
| Thiophenolate | Methanol (B129727) | S(_N)2 | 120.4 |
This table presents representative kinetic data for nucleophilic substitution reactions on a model secondary chloroalkane, illustrating the effect of the nucleophile on the reaction rate. The actual values for this compound may vary.
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, can influence the stability of carbocation intermediates in S(_N)1 reactions. wikipedia.org In the context of this compound, hyperconjugation can occur between the C-H and C-C σ-bonds on the adjacent carbons and the developing empty p-orbital of the carbocation intermediate, thereby stabilizing it. wikipedia.org This stabilization, although modest for a secondary carbocation, can make the S(_N)1 pathway more accessible.
The anomeric effect is a stereoelectronic effect that describes the tendency of heteroatomic substituents adjacent to a heteroatom within a ring to prefer the axial orientation. wikipedia.org While typically discussed in the context of cyclic systems like pyranose rings, analogous stereoelectronic interactions can occur in acyclic molecules. scripps.edu For this compound, a generalized anomeric effect could involve the interaction between the lone pair of electrons on the nitrogen atom and the antibonding σ* orbital of the C-Cl bond (n(N) → σ*({C-Cl})). nih.gov This interaction can weaken the C-Cl bond, thereby increasing the nucleofugality (leaving group ability) of the chlorine atom and potentially accelerating the rate of nucleophilic substitution. The magnitude of this effect is dependent on the dihedral angle between the nitrogen lone pair and the C-Cl bond.
Intramolecular Cyclization Pathways of this compound
The presence of both a nucleophilic amine and an electrophilic chlorinated carbon in the same molecule allows for intramolecular reactions, leading to the formation of cyclic products.
One of the most significant intramolecular reactions of 2-haloamines is the formation of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.org This reaction is an intramolecular nucleophilic substitution, where the amine functional group acts as the nucleophile and displaces the adjacent halide. wikipedia.org This process is analogous to the base-induced cyclization of halohydrins to epoxides. wikipedia.org The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity.
For this compound, treatment with a base would lead to the formation of a decyl-substituted aziridine. The reaction proceeds via an intramolecular S(_N)2 attack of the amino group on the carbon bearing the chlorine. This intramolecular cyclization is generally a facile process due to the favorable proximity of the reacting groups. The resulting aziridine ring is strained and can be subsequently opened by various nucleophiles, making these intermediates valuable in organic synthesis. researchgate.net
While the formation of three-membered aziridine rings is the most common intramolecular cyclization for 2-haloamines, the formation of larger rings is also possible under certain conditions, though less favorable for vicinal haloamines. The general principle of haloamine cyclization can be extended to synthesize larger cyclic amines if the halogen and the amine are separated by a longer carbon chain. organic-chemistry.org For this compound specifically, the formation of a three-membered ring is sterically and entropically favored.
Reactivity of the Primary Amine Functionality
The primary amine group in this compound exhibits typical reactivity for this functional group, primarily acting as a nucleophile and a base. studymind.co.ukmsu.edu The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers. chemguide.co.uk
Primary amines are known to react with a variety of electrophiles. For instance, they undergo nucleophilic substitution reactions with alkyl halides to form secondary amines, which can be further alkylated to tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk Acylation with acid chlorides or anhydrides yields amides. libretexts.org Reaction with aldehydes and ketones leads to the formation of imines (Schiff bases). libretexts.org
The basicity of the primary amine in this compound is influenced by the presence of the electron-withdrawing chlorine atom on the adjacent carbon. This inductive effect is expected to slightly decrease the electron density on the nitrogen atom, making it a slightly weaker base compared to a simple long-chain alkylamine. studymind.co.uk
| Electrophile | Reaction Type | Product |
| Alkyl Halide (e.g., Bromoethane) | Nucleophilic Substitution | Secondary Amine |
| Acid Chloride (e.g., Acetyl Chloride) | Acylation | Amide |
| Aldehyde (e.g., Benzaldehyde) | Nucleophilic Addition-Elimination | Imine (Schiff Base) |
| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Sulfonylation | Sulfonamide |
This table summarizes the expected reactivity of the primary amine functionality in this compound with various electrophiles.
Controlled N-Alkylation and Polyalkylation Dynamics
N-alkylation of primary amines such as this compound involves the formation of a new carbon-nitrogen bond through a nucleophilic substitution reaction, typically with an alkyl halide. wikipedia.org However, this process is notoriously difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts. masterorganicchemistry.com
The core challenge arises from the reactivity of the products themselves. The mono-alkylated product, a secondary amine, is generally more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. masterorganicchemistry.com This increased nucleophilicity makes the secondary amine more likely to react with the remaining alkylating agent, leading to the formation of a tertiary amine. This cascade of reactions, known as polyalkylation, continues, often culminating in a quaternary ammonium salt if an excess of the alkylating agent is used. masterorganicchemistry.comyoutube.com
The reaction sequence can be represented as follows:
Primary Amine Alkylation: R-NH₂ + R'-X → R-NH₂⁺-R' X⁻
Deprotonation: R-NH₂⁺-R' X⁻ + R-NH₂ → R-NH-R' + R-NH₃⁺ X⁻
Secondary Amine Alkylation (Polyalkylation): R-NH-R' + R'-X → R-N⁺H(R')₂ X⁻
This sequence continues, making it difficult to isolate the mono-alkylated product selectively. youtube.com To achieve controlled mono-alkylation of primary amines, several strategies have been developed. One common laboratory method is to use a large excess of the initial amine relative to the alkylating agent. This stoichiometric imbalance ensures that the alkylating agent is more likely to encounter and react with a molecule of the starting primary amine rather than the mono-alkylated product, which is present in a much lower concentration. Other advanced methods involve the use of specific catalysts, such as certain ruthenium or manganese complexes, which can facilitate selective N-alkylation with alcohols via a "borrowing hydrogen" mechanism, offering a more atom-economical and controlled alternative to alkyl halides. nih.govnih.gov
Below is a representative data table illustrating typical conditions for the N-alkylation of a long-chain primary amine, highlighting the challenge of controlling the reaction.
| Alkylating Agent | Amine:Agent Ratio | Solvent | Base | Typical Outcome |
|---|---|---|---|---|
| Methyl Iodide | 1:1 | Ethanol | None (Amine acts as base) | Mixture of primary, secondary, tertiary amines and quaternary salt |
| Methyl Iodide | 10:1 | Ethanol | None (Amine acts as base) | Predominantly mono-alkylated product (secondary amine) |
| Benzyl Bromide | 1:1.2 | Acetonitrile (B52724) | K₂CO₃ | Significant polyalkylation observed |
| 1-Bromobutane | 1:3 | DMF | NaHCO₃ | Mixture of N-butyl, N,N-dibutyl, and N,N,N-tributyl derivatives |
Acylation and Other Derivatization Reactions at the Nitrogen Center
In contrast to N-alkylation, N-acylation of this compound offers a much more controlled and selective reaction at the nitrogen center. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.
The primary reason for the high selectivity of mono-acylation is the electronic nature of the resulting amide product. The lone pair on the nitrogen atom of the amide is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, rendering it unreactive towards further acylation under standard conditions. Consequently, the reaction stops cleanly at the mono-acylated stage, preventing the formation of poly-acylated byproducts.
A typical acylation reaction is carried out by treating the amine with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
General Acylation Reaction: R-NH₂ + R'-COCl + Base → R-NH-CO-R' + Base·HCl
This high degree of control makes N-acylation a valuable tool for protecting the amine group during multi-step syntheses or for synthesizing a wide array of stable amide derivatives.
Other derivatization reactions at the nitrogen center are also possible. These are often employed to modify the amine's properties for analytical purposes, such as increasing its volatility for gas chromatography or introducing a chromophore for UV-Vis detection in liquid chromatography. Common derivatizing reagents include:
Sulfonyl Chlorides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides.
Isocyanates: Amines react readily with isocyanates to form urea derivatives.
Silylating Agents: Reagents like trimethylsilyl chloride (TMSCl) can be used to form N-silyl derivatives, which are more volatile and thermally stable.
The following table summarizes typical conditions for the N-acylation and derivatization of a primary amine.
| Reagent | Reaction Type | Solvent | Base | Product Type |
|---|---|---|---|---|
| Acetyl Chloride | Acylation | Dichloromethane | Pyridine | N-acetyl amide |
| Benzoyl Chloride | Acylation | THF | Triethylamine | N-benzoyl amide |
| Acetic Anhydride | Acylation | None | None | N-acetyl amide |
| Tosyl Chloride | Sulfonylation | Pyridine | Pyridine | N-tosyl sulfonamide |
| Phenyl Isocyanate | Urea Formation | Toluene | None | N-phenyl urea |
Advanced Analytical and Spectroscopic Characterization of 2 Chlorododecan 1 Amine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating 2-Chlorododecan-1-amine from reaction mixtures, byproducts, or environmental samples, and for its precise quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The method offers high resolution and sensitivity, making it suitable for both identification and quantification. nih.govnih.gov The long dodecane (B42187) chain provides sufficient volatility for GC analysis, although derivatization of the amine group can sometimes be employed to improve peak shape and thermal stability. copernicus.org
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical; a mid-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane is often effective. The separated analyte then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for structural confirmation. waters.comwaters.com For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 270 °C |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for less volatile or thermally labile compounds. A significant challenge in the HPLC analysis of aliphatic amines like this compound is their lack of a strong UV-absorbing chromophore. nih.gov To overcome this, pre-column or post-column derivatization is a common strategy. documentsdelivered.comscribd.com
Derivatizing agents react with the primary amine group to attach a moiety that is readily detectable. Common reagents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC), which yield highly fluorescent or UV-active products. nih.gov The separation is typically achieved using reversed-phase chromatography on a C18 column. The choice of mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve good resolution. Detection can be performed using UV-Vis, fluorescence, or mass spectrometry (LC-MS) detectors, with the latter providing the highest degree of specificity and sensitivity. researchgate.net
Table 2: Example HPLC Method with Pre-Column Derivatization
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu LC-20AD or equivalent |
| Derivatizing Reagent | Dansyl Chloride |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient Program | Start at 60% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Fluorescence Detector (Ex: 340 nm, Em: 525 nm) |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons on the long alkyl chain (-(CH₂)₉-) would appear as a complex multiplet in the 1.2-1.4 ppm range. The methyl group (-CH₃) at the end of the chain would be a triplet around 0.8-0.9 ppm. The protons on the carbon bearing the amine group (-CH₂NH₂) and the carbon bearing the chlorine atom (-CHCl-) would be diastereotopic and appear as more complex multiplets at higher chemical shifts, typically in the 2.5-4.0 ppm range. The amine protons (-NH₂) would appear as a broad singlet, the position of which is concentration and solvent dependent. researchgate.netresearchgate.net
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The terminal methyl carbon would resonate around 14 ppm. The carbons of the long alkyl chain would appear in the 22-32 ppm range. The carbon attached to the chlorine (C2) would be significantly downfield, expected around 60-70 ppm, while the carbon attached to the amine group (C1) would be in the 40-50 ppm range.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the exact placement of the chloro and amino functional groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-CH₂NH₂) | ~2.7 - 3.0 (m) | ~45 - 50 |
| C2 (-CHCl-) | ~3.8 - 4.1 (m) | ~60 - 65 |
| C3 (-CH₂-) | ~1.5 - 1.7 (m) | ~34 - 38 |
| C4-C11 (-(CH₂)₈-) | ~1.2 - 1.4 (m) | ~22 - 32 |
| C12 (-CH₃) | ~0.88 (t) | ~14 |
| -NH₂ | Variable, broad singlet | N/A |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule based on the vibrations of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a doublet in the 3300-3500 cm⁻¹ region. The C-H stretching of the alkyl chain would be observed just below 3000 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The C-Cl stretch would give rise to a strong band in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C backbone and symmetric C-H stretching vibrations often produce strong Raman signals. The C-Cl stretch is also Raman active and can help confirm the presence of the halogen. nih.gov
Table 4: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (medium, doublet) | Weak |
| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| N-H Bend (Amine) | 1590 - 1650 (medium) | Weak |
| CH₂ Bend (Scissoring) | 1450 - 1470 (medium) | 1450 - 1470 (medium) |
| C-Cl Stretch | 600 - 800 (strong) | 600 - 800 (strong) |
Method Development for Trace Analysis of α-Chloroamine Residues
The detection of trace residues of α-chloroamines like this compound is crucial in contexts such as environmental monitoring or quality control of industrial processes. Developing a robust method for trace analysis requires addressing challenges like low concentration levels and complex sample matrices. nih.gov
Method development typically begins with an efficient sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances. nih.gov For enhanced sensitivity, instrumental techniques like tandem mass spectrometry (MS/MS) are preferred. GC-MS/MS or LC-MS/MS can provide extremely low limits of detection (LOD) and quantification (LOQ) by using multiple reaction monitoring (MRM). nih.gov In this mode, a specific parent ion of the analyte is selected and fragmented, and a characteristic product ion is monitored, which significantly reduces background noise and improves selectivity. researchgate.net The stability of chloramines can be a concern, and care must be taken during sample collection, storage, and analysis to prevent degradation. nih.gov
Computational and Theoretical Studies on 2 Chlorododecan 1 Amine Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.
For 2-Chlorododecan-1-amine, DFT can be used to model various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the primary amine group. By calculating the energy barriers (activation energies), chemists can predict the feasibility and kinetics of a reaction. For instance, a hypothetical S(_N)2 reaction involving an incoming nucleophile could be mapped out.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction of this compound. This table illustrates the kind of data generated from DFT calculations for a reaction pathway. The values are representative for a typical S(_N)2 reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Nucleophile-C-Cl bond forming/breaking | +25.5 |
| Products | Substituted dodecan-1-amine + Cl⁻ | -10.2 |
Investigation of Conformational Preferences and Stereoisomerism
The structure of this compound features a long, flexible dodecyl chain and a chiral center at the second carbon (C2). This leads to a vast number of possible spatial arrangements, or conformers, as well as two stereoisomers (R and S).
Computational methods can systematically explore this conformational landscape. By rotating the single bonds in the molecule and calculating the energy of each resulting geometry, a potential energy surface can be generated. This analysis identifies the most stable (lowest energy) conformers, which are the most likely to be observed experimentally. Such studies are crucial as the conformation of a molecule can significantly influence its reactivity and physical properties.
Table 2: Hypothetical Relative Energies of Selected Conformers of (R)-2-Chlorododecan-1-amine. This table shows representative energy differences between various spatial arrangements (conformers) of the molecule, calculated using DFT. The lowest energy conformer is set as the reference (0.0 kcal/mol).
| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 (anti) | 180° | 0.0 | 73.1 |
| Conf-2 (gauche+) | +60° | 0.8 | 19.8 |
| Conf-3 (gauche-) | -60° | 0.9 | 17.1 |
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the detailed electronic structure of individual or small groups of molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger systems over time.
This compound is an amphiphilic molecule, possessing a polar head (the amine and chloro groups) and a long nonpolar tail (the decyl chain). This structure allows for a variety of intermolecular interactions:
Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor.
Dipole-Dipole Interactions: The polar C-Cl bond creates a dipole moment.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.
Van der Waals Forces: These are present along the entire length of the nonpolar alkyl chain.
MD simulations can model how these forces govern the interaction of many this compound molecules, predicting their aggregation behavior in bulk liquids or at interfaces.
The solvent environment can dramatically alter the rate and outcome of a chemical reaction. Molecular dynamics simulations can explicitly model the solvent molecules surrounding a reactant like this compound. By running simulations in different solvents (e.g., a polar solvent like water versus a nonpolar solvent like hexane), it is possible to understand how the solvent stabilizes or destabilizes reactants, transition states, and products. These simulations provide insights into reaction kinetics that are more representative of real-world experimental conditions.
Table 3: Hypothetical Solvent Effect on the Activation Energy of a Reaction. This table illustrates how the calculated energy barrier for a hypothetical reaction of this compound might change in different solvent environments.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 30.1 |
| Hexane | 1.9 | 28.5 |
| Dichloromethane | 9.1 | 24.2 |
| Water | 80.1 | 21.7 |
Prediction of Spectroscopic Parameters and Fragmentation Pathways
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of hydrogen and carbon atoms with high accuracy. These predictions are instrumental in assigning peaks in experimental spectra and confirming the structure of a synthesized molecule.
Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (R)-2-Chlorododecan-1-amine. This table provides an example of NMR chemical shift prediction. Values are relative to a standard (TMS) and are typical for the functional groups shown.
| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
| C1 (-CH₂NH₂) | 45.8 | H (x2) | 2.8 - 3.1 |
| C2 (-CHCl) | 62.5 | H (x1) | 3.9 - 4.2 |
| C3 (-CH₂) | 35.1 | H (x2) | 1.6 - 1.8 |
| C4-C11 (-CH₂) | 22.7 - 31.9 | H (x2 each) | 1.2 - 1.5 |
| C12 (-CH₃) | 14.1 | H (x3) | 0.8 - 0.9 |
| -NH₂ | N/A | H (x2) | 1.5 - 2.5 (variable) |
In mass spectrometry, molecules are ionized and break apart into characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. Computational methods can predict likely fragmentation pathways by calculating the energies of potential fragment ions. For this compound, common fragmentation would include alpha-cleavage next to the amine group and loss of the chlorine atom.
Table 5: Predicted Major Mass Spectrometry Fragments for this compound. This table lists plausible fragments and their mass-to-charge ratios (m/z) that would be expected in the mass spectrum of the parent molecule (Molecular Weight ≈ 220.21 g/mol ).
| Fragmentation Pathway | Resulting Ion Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₁₂H₂₆ClN]⁺ | 219/221 (isotope peak) |
| Alpha-cleavage (loss of C₁₀H₂₁) | [CH₂(NH₂)-CHCl]⁺ | 62/64 |
| Loss of HCl | [C₁₂H₂₅N]⁺ | 183 |
| Loss of Cl radical | [C₁₂H₂₆N]⁺ | 184 |
Applications of 2 Chlorododecan 1 Amine in Complex Organic Synthesis
Stereoselective Synthesis of Chiral Amine Building Blocks
There is no available literature detailing the use of 2-Chlorododecan-1-amine as a substrate or reagent in stereoselective methods to produce chiral amine building blocks. Methodologies for creating chiral amines are well-established, often employing chiral auxiliaries, asymmetric catalysis, or resolutions, but specific examples involving this particular chlorinated long-chain amine are not documented.
Integration into Synthetic Routes for Advanced Organic Molecules
A comprehensive search for the integration of this compound into the total synthesis of natural products or other advanced organic molecules returned no results. Key building blocks in total synthesis are typically chosen for their specific stereochemical and functional features that align with the target molecule's architecture. The available evidence suggests that this compound has not been selected for such a role in any published synthetic campaigns.
Environmental Fate and Degradation Pathways of Aliphatic Chloroamines
Mechanisms of Microbial Biotransformation and Biodegradation
Microbial activity is a primary driver for the degradation of many organic compounds in the environment. Aliphatic amines are generally considered to be biodegradable. nih.gov The long alkyl chain of 2-Chlorododecan-1-amine suggests that it could serve as a carbon source for various microorganisms. The expected primary mechanism for the degradation of the dodecane (B42187) chain is beta-oxidation, a common metabolic process where long-chain fatty acids are broken down.
The presence of the chlorine atom introduces a xenobiotic feature to the molecule, which can influence its biodegradability. The carbon-chlorine bond must be cleaved, a process known as dehalogenation. Microorganisms have evolved various enzymatic strategies to achieve this:
Hydrolytic Dehalogenation: Haloalkane dehalogenases can catalyze the cleavage of the C-Cl bond, replacing the chlorine atom with a hydroxyl group. This would transform this compound into 1-amino-dodecan-2-ol, a more readily biodegradable alkanolamine.
Reductive Dechlorination: Under anaerobic conditions, the chlorinated compound can be used as an electron acceptor, with the chlorine atom being removed and replaced by a hydrogen atom. nih.gov This process is common for highly chlorinated compounds but can also occur for monochlorinated alkanes.
Oxidative Dehalogenation: Monooxygenase or dioxygenase enzymes can initiate the degradation process, which can lead to the eventual removal of the chlorine atom.
Table 1: Potential Microbial Degradation Pathways for this compound
| Pathway | Description | Key Enzymes | Environmental Conditions | Primary Product (Post-Dehalogenation) |
|---|---|---|---|---|
| Hydrolytic Dehalogenation | Cleavage of the C-Cl bond with the addition of a hydroxyl group from water. | Haloalkane Dehalogenase | Aerobic/Anaerobic | 1-Amino-dodecan-2-ol |
| Reductive Dechlorination | Replacement of the chlorine atom with a hydrogen atom, using the compound as an electron acceptor. | Reductive Dehalogenase | Anaerobic | Dodecan-1-amine |
| Oxidative Degradation | Initial oxidation of the alkyl chain, which can facilitate subsequent C-Cl bond cleavage. | Monooxygenases, Dioxygenases | Aerobic | Various hydroxylated or carboxylated intermediates |
Methodologies for Environmental Persistence Assessment of Haloamine Compounds
Assessing the environmental persistence of a chemical is a complex process that integrates data from various tests and models to determine its degradation half-life in different environmental media. royalholloway.ac.uk Persistence is a key factor in risk assessment, as compounds that degrade slowly have a longer time to exert potential toxic effects and be transported over long distances.
Standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate biodegradability and abiotic degradation potential.
Biodegradability Testing: A tiered approach is often used. Initial screening tests for "ready biodegradability" (e.g., OECD 301 series) expose the chemical to a mixed microbial population under aerobic conditions. If a compound passes these stringent tests, it is not considered persistent. If it fails, further "inherent biodegradability" tests or more complex simulation studies (e.g., OECD 309, "Aerobic Mineralisation in Surface Water") may be conducted to assess its degradation rate under more environmentally realistic conditions, including lower microbial densities and the presence of sediment. ecetoc.org
Hydrolysis Testing: The rate of hydrolysis as a function of pH is determined using standardized protocols like OECD Guideline 111. This provides essential data on the compound's stability in aquatic environments.
Photolysis Testing: While direct photolysis can be measured (OECD Guideline 316), for compounds like this compound, the focus would be on estimating the rate of indirect photolysis. This is often done using computational models that estimate the atmospheric half-life based on the compound's reaction rate with hydroxyl radicals.
Table 3: Methodologies for Persistence Assessment
| Assessment Method | Purpose | Relevant Guideline (Example) | Information Provided |
|---|---|---|---|
| Ready Biodegradability Test | To screen for rapid and ultimate biodegradation in an aerobic environment. | OECD 301 | Pass/Fail criteria for non-persistence. |
| Simulation Testing | To determine degradation rates and half-lives under specific, environmentally relevant conditions. | OECD 309 (Surface Water) | Degradation half-life (DT50) in a specific compartment. |
| Hydrolysis as a Function of pH | To determine the abiotic degradation rate in water due to hydrolysis. | OECD 111 | Hydrolytic half-life at various pH values. |
| Computational Modeling | To estimate degradation rates for processes that are difficult to measure, such as atmospheric oxidation. | AOPWIN™ | Estimated atmospheric half-life based on reaction with •OH. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
